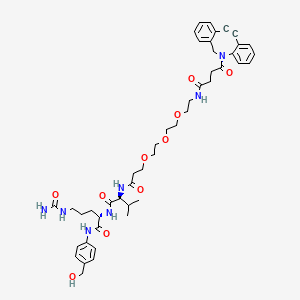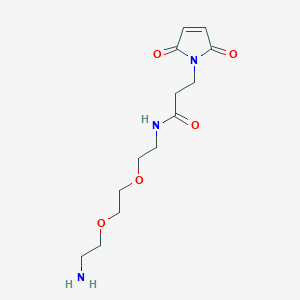
DBCO-PEG4-Propionic-Val-Cit-PAB
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DBCO-PEG4-Propionic-Val-Cit-PAB is a specialized compound used primarily in the field of antibody-drug conjugates (ADCs). It contains a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) linker, and a valine-citrulline-p-aminobenzylcarbonyl (Val-Cit-PAB) moiety. This compound is designed to facilitate the attachment of therapeutic agents to antibodies, enabling targeted drug delivery to cancer cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DBCO-PEG4-Propionic-Val-Cit-PAB involves multiple steps, starting with the preparation of the PEG linker. The PEG4 segment is synthesized through the polymerization of ethylene glycol units. The DBCO group is then attached to the PEG linker using click chemistry techniques. Finally, the Val-Cit-PAB moiety is conjugated to the PEG-DBCO compound under controlled conditions to ensure proper linkage.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced chemical synthesis techniques. Automated synthesis platforms and high-throughput purification methods are employed to ensure the production of high-purity compounds. Quality control measures, including chromatographic and spectroscopic analyses, are implemented to verify the integrity and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: DBCO-PEG4-Propionic-Val-Cit-PAB primarily undergoes click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly efficient and selective, allowing for the conjugation of azide-containing molecules to the DBCO group.
Common Reagents and Conditions:
Reagents: Azide-containing molecules, copper-free click chemistry reagents.
Conditions: Ambient temperature, aqueous or organic solvents, depending on the specific reaction setup.
Major Products Formed: The major product of the SPAAC reaction is a triazole-linked conjugate, which is stable and suitable for further biological applications.
Aplicaciones Científicas De Investigación
DBCO-PEG4-Propionic-Val-Cit-PAB is extensively used in scientific research, particularly in the development of ADCs. Its ability to facilitate targeted drug delivery makes it valuable in cancer therapy, where it can be used to attach cytotoxic drugs to antibodies that specifically target cancer cells. Additionally, it is used in chemical biology research to study protein interactions and cellular processes.
Mecanismo De Acción
The mechanism of action of DBCO-PEG4-Propionic-Val-Cit-PAB involves the targeted delivery of therapeutic agents to specific cells. The DBCO group reacts with azide-modified molecules, forming a stable triazole linkage. This linkage ensures that the drug is only released in the presence of specific enzymes or conditions within the target cells, such as Cathepsin B in cancer cells. The PEG linker enhances the solubility and stability of the conjugate, while the Val-Cit-PAB moiety provides a cleavable site for drug release.
Comparación Con Compuestos Similares
EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester)
DSS (Disuccinimidyl suberate)
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Sulfo-EMCS (Sulfo-6-Maleimidohexanoic acid N-hydroxysuccinimide ester)
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[3-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H59N7O10/c1-32(2)43(45(59)51-38(11-7-22-49-46(47)60)44(58)50-37-17-13-33(31-54)14-18-37)52-41(56)21-24-61-26-28-63-29-27-62-25-23-48-40(55)19-20-42(57)53-30-36-10-4-3-8-34(36)15-16-35-9-5-6-12-39(35)53/h3-6,8-10,12-14,17-18,32,38,43,54H,7,11,19-31H2,1-2H3,(H,48,55)(H,50,58)(H,51,59)(H,52,56)(H3,47,49,60)/t38-,43-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZPASAZKMZZJP-SEAIMCLSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H59N7O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
870.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoic acid](/img/structure/B8116063.png)
![Acetic acid, [4-[2-(1H-pyrrol-2-yl)ethenyl]phenoxy]-, methyl ester, (E)- (9CI)](/img/structure/B8116070.png)






![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8116127.png)



![2,2'-Ethyne-1,2-Diylbis{5-[(Chloroacetyl)amino]benzenesulfonic Acid}](/img/structure/B8116155.png)

